5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine

Physicochemical profiling Fragment-based drug design ADME property prediction

5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine (CAS 1197333-00-8) is a small-molecule heterocyclic building block consisting of a pyridine-2-amine core substituted at the 5-position with an imidazol-1-ylmethyl moiety. With a molecular weight of 174.20 g·mol⁻¹, a computed XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 56.7 Ų, and two rotatable bonds, it occupies physicochemical space typical of fragment-like scaffolds used in early-stage medicinal chemistry and chemical biology probe development.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 1197333-00-8
Cat. No. B2404943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine
CAS1197333-00-8
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESC1=CC(=NC=C1CN2C=CN=C2)N
InChIInChI=1S/C9H10N4/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2,(H2,10,12)
InChIKeyMVZUMHORLBDOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine (CAS 1197333-00-8): Structural and Physicochemical Baseline for Procurement Evaluation


5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine (CAS 1197333-00-8) is a small-molecule heterocyclic building block consisting of a pyridine-2-amine core substituted at the 5-position with an imidazol-1-ylmethyl moiety [1]. With a molecular weight of 174.20 g·mol⁻¹, a computed XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 56.7 Ų, and two rotatable bonds, it occupies physicochemical space typical of fragment-like scaffolds used in early-stage medicinal chemistry and chemical biology probe development [1][2]. Its structure places it within the broader class of imidazole-substituted pyridine-2-amines, a family frequently employed as hinge-binding motifs in kinase inhibitor design and as versatile intermediates for constructing more complex heterocyclic architectures [3].

Why Generic Substitution Fails: Critical Differentiation Between 5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine and Its Closest Positional Isomer


In-class imidazole-pyridine-2-amine scaffolds cannot be interchanged without consequence, because subtle differences in connectivity and linker regiochemistry translate into measurable, practically significant shifts in physicochemical properties that directly govern library design, ADME profiling, and downstream synthetic tractability [1][2]. The specific linker regiochemistry (imidazole at position 5 via a methylene bridge) versus the reversed connectivity (imidazole directly attached at position 5 with a methylamine at position 2) generates a computed lipophilicity difference of ΔXLogP3 ≈ 0.7 log units, a magnitude known to influence solubility, passive permeability, and non-specific protein binding in fragment-based screening cascades [1][3]. These data underscore that substitution with a near neighbour lacking the exact substitution pattern carries a material risk of altered physicochemical behaviour, complicating SAR interpretation and procurement logistics for reproducible research [2].

Quantitative Comparator-Based Evidence Guide for 5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine (CAS 1197333-00-8)


Lipophilicity Differential vs. Positional Isomer [5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine

5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine exhibits a computed XLogP3-AA of 0.2, compared to a value of –0.5 for its closest positional isomer [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine (CAS 1256793-51-7), yielding a lipophilicity differential of ΔXLogP3 ≈ 0.7 log units [1][2]. Both compounds share identical molecular formula (C₉H₁₀N₄), molecular weight (174.20 g·mol⁻¹), TPSA (56.7 Ų), rotatable bond count (2), and hydrogen bond donor/acceptor counts (1/3) [1][2].

Physicochemical profiling Fragment-based drug design ADME property prediction

Topological Polar Surface Area Conservation with Divergent Scaffold Geometry

Despite a computed lipophilicity difference of ~0.7 log units, both 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine and its positional isomer retain an identical computed TPSA of 56.7 Ų (Cactvs 3.4.8.18 algorithm) [1][2]. This demonstrates that the methylene linker shift alters the 3D vector of the imidazole ring without changing the overall hydrogen-bonding capacity of the scaffold, a feature exploitable for tuning ligand efficiency metrics while maintaining a constant polar surface area [1][3].

Medicinal chemistry Property-based design Scaffold selection

Class-Level Benchmarking Against 4-(Imidazol-1-ylmethyl)pyridine in CYP11B1 Inhibition

The structurally related 4-(imidazol-1-ylmethyl)pyridine analogue (BDBM45884) demonstrated an IC₅₀ of 663 nM against human cytochrome P450 11B1 (CYP11B1) in a V79MZ cellular assay at 37 °C [1]. While direct activity data for 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine are not publicly reported, the class-level SAR established by this imidazol-1-ylmethyl-pyridine scaffold indicates that the pyridine nitrogen position (4- vs. 5-substitution) and the presence of the 2-amino group are critical determinants of CYP enzyme engagement, and the unique 2-amino-5-imidazolylmethylpyridine topology of the target compound offers a distinct vector for optimizing CYP isoform selectivity compared to the 4-substituted congener [2].

CYP inhibition Enzyme selectivity Chemical probe development

Chemical Supply Chain Purity Benchmarking and Procurement Availability

Commercial sourcing data indicate that 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine is available from multiple independent suppliers at a standard purity specification of ≥95% . By comparison, the positional isomer [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine (CAS 1256793-51-7) is listed in PubChem with a computed property profile but with fewer commercial vendor listings, suggesting a narrower procurement pipeline for the reverse-connectivity isomer [1]. This difference is relevant for laboratories requiring multi-gram quantities with consistent lot-to-lot quality for parallel synthesis or library production.

Chemical procurement Supply chain reliability Research-grade purity

Best Research and Industrial Application Scenarios for 5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine (CAS 1197333-00-8)


Fragment-Based Screening Library Design Requiring Tunable Lipophilicity

The 0.7 log-unit lipophilicity advantage over the positional isomer (XLogP3 0.2 vs. –0.5) makes 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine a preferred fragment for libraries targeting intracellular protein binding sites where moderate lipophilicity enhances passive permeability without exceeding Rule-of-3 guidelines [1][2]. Procurement of this specific isomer ensures consistent physicochemical properties across fragment screening cascades.

Cytochrome P450 Chemical Probe Development Leveraging the 2-Amino-5-Imidazolylmethyl Scaffold

The class-level CYP11B1 inhibitory benchmark (IC₅₀ = 663 nM for the 4-substituted congener) establishes the imidazol-1-ylmethyl-pyridine scaffold as a valid starting point for CYP enzyme probe design [1]. The target compound's unique 2-amino-5-substitution pattern offers a distinct vector for derivatization and selectivity profiling against CYP isoforms, justifying its selection over simpler imidazolylmethylpyridine analogues lacking the 2-amino handle.

Parallel Medicinal Chemistry Synthesis Requiring Reliable Multi-Vendor Supply

With ≥95% purity and confirmed availability from multiple independent suppliers, 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine is suited for parallel synthesis campaigns that demand reproducible building-block quality across multiple production lots and vendors, reducing the risk of supply interruption compared to the narrower procurement pipeline of the positional isomer [1][2].

SAR Exploration of Hinge-Binding Motifs in Kinase Inhibitor Programs

The imidazole-pyridine-2-amine framework is a recognized scaffold for ATP-competitive kinase inhibitor design, where the 2-aminopyridine moiety mimics the adenine hinge-binding motif [1]. The methylene-linked imidazole at the 5-position provides a distinct exit vector geometry compared to directly attached imidazole analogues, enabling differential interactions with the kinase solvent front or ribose pocket, a structural feature directly supported by the computed TPSA identity and lipophilicity differential between the two connectivity isomers [2].

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